

# Application Notes and Protocols: Measuring Varoglutamstat's Effect on Synaptic Activity Using EEG

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Varoglutamstat is an investigational small molecule drug that acts as a dual inhibitor of the enzymes glutaminyl cyclase (QC) and its isoenzyme (isoQC).[1][2] This dual-inhibition mechanism positions Varoglutamstat as a potential therapeutic agent for Alzheimer's disease (AD) by targeting two key pathological pathways: the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) and neuroinflammation mediated by the chemokine CCL2.[1][2] Synaptic dysfunction is a core feature of AD and is believed to be a major contributor to cognitive decline. Electroencephalography (EEG) is a non-invasive technique that provides a direct measure of cortical synaptic activity, making it a valuable tool for assessing the therapeutic effects of drugs like Varoglutamstat on synaptic health.[3][4]

This document provides detailed application notes and protocols for utilizing EEG to measure the effect of **Varoglutamstat** on synaptic activity, drawing upon methodologies from clinical trials.

# Mechanism of Action and Rationale for EEG Measurement







**Varoglutamstat**'s therapeutic rationale is based on its ability to inhibit QC and isoQC, which play crucial roles in the post-translational modification of proteins.

- Inhibition of pGlu-Aβ Formation: QC catalyzes the cyclization of N-terminal glutamate of amyloid-beta peptides, leading to the formation of pGlu-Aβ.[1][2] pGlu-Aβ is a highly neurotoxic species of Aβ that is more prone to aggregation and is a major component of amyloid plaques in AD brains. By inhibiting QC, **Varoglutamstat** reduces the formation of pGlu-Aβ, thereby potentially protecting synapses from its toxic effects.
- Modulation of Neuroinflammation: isoQC is involved in the maturation of the monocyte chemoattractant protein-1 (MCP-1), also known as C-C motif chemokine ligand 2 (CCL2).[1]
   [2] The conversion of CCL2 to its pyroglutamated form (pGlu-CCL2) by isoQC enhances its pro-inflammatory activity. By inhibiting isoQC, Varoglutamstat is thought to dampen neuroinflammatory processes that contribute to synaptic dysfunction and neuronal damage.

The downstream effect of these actions is a potential restoration or preservation of synaptic function. EEG measures the synchronized electrical activity of large neuronal populations, which is primarily generated by postsynaptic potentials at the cortical level.[5][6][7] Therefore, changes in synaptic activity induced by **Varoglutamstat** are expected to be reflected in the EEG signal. In the context of AD, a characteristic pattern of EEG alteration is a slowing of the brain's electrical activity, often observed as an increase in the power of slow-wave frequencies (e.g., theta band, 4-8 Hz) and a decrease in the power of faster frequencies (e.g., alpha and beta bands).[8][9][10] An increase in theta power is associated with cognitive decline in AD.[11] Consequently, a reduction in theta power following treatment with **Varoglutamstat** could indicate a positive effect on synaptic activity and cognitive function.

# **Signaling Pathway of Varoglutamstat**





Click to download full resolution via product page

Caption: Varoglutamstat's dual inhibition of QC and isoQC.

### **Data Presentation**

Quantitative data from clinical trials assessing the effect of **Varoglutamstat** on EEG theta power are summarized below. It is important to note that while an early Phase 2a (SAPHIR) study showed a reduction in theta power, the later, larger Phase 2b studies (VIVIAD and VIVA-MIND) did not meet their primary or key secondary endpoints, including EEG global theta power.

Table 1: Illustrative Summary of EEG Theta Power Changes in Varoglutamstat Clinical Trials



| Clinical<br>Trial      | Treatment<br>Group         | N                                 | Baseline<br>Mean Theta<br>Power (µV²)<br>(SD) | Change<br>from<br>Baseline at<br>Week X<br>(µV²) (SD) | p-value vs.<br>Placebo                       |
|------------------------|----------------------------|-----------------------------------|-----------------------------------------------|-------------------------------------------------------|----------------------------------------------|
| SAPHIR<br>(Phase 2a)   | Varoglutamst<br>at         | 60                                | Data not<br>publicly<br>available             | Data not<br>publicly<br>available                     | Statistically Significant Reduction Reported |
| Placebo                | 60                         | Data not<br>publicly<br>available | Data not<br>publicly<br>available             | -                                                     |                                              |
| VIVIAD<br>(Phase 2b)   | Varoglutamst<br>at         | 129                               | Data not<br>publicly<br>available             | Data not<br>publicly<br>available                     | Not<br>Statistically<br>Significant          |
| Placebo                | 130                        | Data not<br>publicly<br>available | Data not<br>publicly<br>available             | -                                                     |                                              |
| VIVA-MIND<br>(Phase 2) | Varoglutamst<br>at (600mg) | 52                                | Data not<br>publicly<br>available             | Data not<br>publicly<br>available                     | Not<br>Statistically<br>Significant          |
| Placebo                | 57                         | Data not<br>publicly<br>available | Data not<br>publicly<br>available             | -                                                     |                                              |

Note: Specific quantitative data for EEG outcomes from these trials are not fully available in the public domain. The table illustrates how such data would be presented and includes the reported qualitative outcomes.

Table 2: Summary of Other Relevant Biomarker Changes



| Biomarker          | Trial  | Treatment<br>Group | Change from<br>Baseline | Significance               |
|--------------------|--------|--------------------|-------------------------|----------------------------|
| CSF<br>Neurogranin | SAPHIR | Varoglutamstat     | ~4% Decrease            | Favorable finding reported |
| CSF YKL-40         | SAPHIR | Varoglutamstat     | ~5% Decrease            | Favorable finding reported |

Note: These biomarker data from the SAPHIR trial suggest a potential effect of **Varoglutamstat** on synaptic and inflammatory markers in the cerebrospinal fluid.[1]

# **Experimental Protocols**

The following protocols are based on the methodologies described for the VIVA-MIND and VIVIAD clinical trials.[1]

## **Protocol 1: Resting-State EEG Data Acquisition**

Objective: To acquire high-quality, resting-state EEG data to assess changes in spectral power, particularly in the theta frequency band.

#### Materials:

- Multi-channel EEG system (e.g., 19-channel or higher)
- EEG cap with electrodes (e.g., Ag/AgCl)
- Conductive gel or paste
- Amplifier and data acquisition software
- Computer for data recording and storage

#### Procedure:

- Participant Preparation:
  - Ensure the participant has clean, dry hair, free of oils and sprays.



- Explain the procedure to the participant and obtain informed consent.
- Measure the participant's head circumference and determine the correct cap size.
- Place the EEG cap on the participant's head according to the 10-20 international system for electrode placement.

#### • Electrode Application:

- Apply a small amount of conductive gel to each electrode to ensure good contact with the scalp.
- Check the impedance of each electrode and ensure it is below 5 k $\Omega$ .

#### Data Recording:

- Have the participant sit comfortably in a quiet, dimly lit room.
- Instruct the participant to remain relaxed and minimize movements, including eye blinks and jaw clenching.
- Record a minimum of 5 minutes of resting-state EEG with eyes closed.
- Record a minimum of 5 minutes of resting-state EEG with eyes open, having the participant focus on a fixation point.
- Monitor the EEG signal in real-time to identify and minimize artifacts.

#### Data Storage:

 Save the recorded EEG data in a standard format (e.g., EDF, BDF) with clear participant identification, date, and recording conditions.

# Protocol 2: Quantitative EEG (qEEG) Analysis of Spectral Power

Objective: To quantify changes in EEG spectral power, with a primary focus on the theta band, following treatment with **Varoglutamstat**.



#### Materials:

- EEG analysis software (e.g., EEGLAB, Brainstorm, or commercial software)
- Recorded EEG data from Protocol 1

#### Procedure:

- · Data Pre-processing:
  - Apply a band-pass filter to the raw EEG data (e.g., 0.5-45 Hz).
  - Apply a notch filter to remove power line interference (50 or 60 Hz).
  - Perform artifact rejection or correction. This can be done manually by visual inspection or using automated methods like Independent Component Analysis (ICA) to remove artifacts from eye blinks, muscle activity, and cardiac signals.
  - Segment the continuous EEG data into epochs (e.g., 2-4 seconds in length).
- Spectral Analysis:
  - For each epoch and each channel, compute the power spectral density (PSD) using a method such as the Fast Fourier Transform (FFT) or Welch's method.
  - Calculate the absolute and relative power for the following frequency bands:
    - Delta (δ): 1-4 Hz
    - Theta (θ): 4-8 Hz (Primary endpoint)
    - Alpha (α): 8-13 Hz
    - Beta (β): 13-30 Hz
    - Gamma (y): 30-45 Hz
  - Relative power is calculated as the absolute power in a specific band divided by the total power across all bands.



#### • Statistical Analysis:

- Average the power values across all channels to obtain a measure of global power for each frequency band.
- For longitudinal studies, calculate the change in theta power from baseline for each participant.
- Use appropriate statistical tests (e.g., ANCOVA, mixed-effects models) to compare the change in theta power between the **Varoglutamstat** and placebo groups, controlling for baseline values and other relevant covariates.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for an EEG-based study of Varoglutamstat.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Varoglutamstat: Inhibiting Glutaminyl Cyclase as a Novel Target of Therapy in Early Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. vivoryon.com [vivoryon.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. genfi.org [genfi.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Vivoryon Therapeutics N.V. Provides Update on VIVIAD Phase 2b Study of Varoglutamstat in Early Alzheimer's Disease Company Announcement FT.com [markets.ft.com]
- 10. neurologylive.com [neurologylive.com]
- 11. Rationale and study design of a randomized, placebo-controlled, double-blind phase 2b trial to evaluate efficacy, safety, and tolerability of an oral glutaminyl cyclase inhibitor varoglutamstat (PQ912) in study participants with MCI and mild AD—VIVIAD PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Measuring Varoglutamstat's Effect on Synaptic Activity Using EEG]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610180#using-eeg-to-measure-varoglutamstat-s-effect-on-synaptic-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com